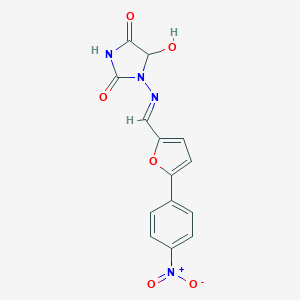

5-Hydroxy-1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione

Description

Origin as a Metabolite within Biological Systems

Dantrolene (B1669809), a direct-acting skeletal muscle relaxant, undergoes extensive metabolism in the body, primarily within the liver. This biotransformation yields several metabolites, among which 5-hydroxydantrolene is a major and well-characterized product.

Metabolic Pathways of Dantrolene

The metabolism of dantrolene occurs through both oxidative and reductive pathways in the liver nih.govmdpi.comendodocuments.comdrugbank.com. The primary oxidative route involves the hydroxylation of the hydantoin (B18101) ring of dantrolene, leading to the formation of 5-hydroxydantrolene nih.govmdpi.comendodocuments.comdrugbank.comnih.govhres.cafda.govavma.orglitfl.com. This process is mediated by hepatic microsomal enzymes mdpi.comendodocuments.comdrugbank.comfda.govnih.gov.

Concurrently, dantrolene undergoes reductive metabolism, yielding aminodantrolene. This intermediate is subsequently acetylated to form the reduced acetylated derivative (RAD) nih.govmdpi.comendodocuments.comdrugbank.comnih.govhres.cafda.gov. Minor metabolic pathways include hydrolysis followed by oxidation, which results in the formation of nitrophenylfuroic acid mdpi.comendodocuments.comnih.govfda.gov.

Following its metabolism, dantrolene and its various metabolites are primarily excreted through the urine and bile nih.govendodocuments.comavma.orgderangedphysiology.comresearchgate.net.

Enzymatic Biotransformation to 5-Hydroxydantrolene

The conversion of dantrolene to 5-hydroxydantrolene is an oxidative process driven by the liver's enzymatic machinery. Specifically, cytochrome P-450 (CYP450) isozymes play a significant role in this hydroxylation drugbank.comnih.gov. Studies have identified CYP1A1, CYP1A2, and CYP3A as key enzymes involved in dantrolene hydroxylations, with CYP1A1 being particularly associated with low Michaelis-Menten constant (KM) hydroxylation and CYP1A2 with high KM hydroxylation nih.gov. In certain experimental models using rat liver microsomes, CYP3A was observed to completely inhibit the formation of 5-hydroxydantrolene nih.gov. While other metabolic transformations, such as reduction by aldehyde oxidase 1 (AOX1) and subsequent acetylation by N-acetyltransferase 2 (NAT2), are involved in the formation of other metabolites drugbank.comresearchgate.netresearchgate.netnih.gov, the hydroxylation to 5-hydroxydantrolene is predominantly attributed to the CYP450 enzyme system.

Academic Significance of Metabolite Activity

Pharmacokinetic Profile: As a primary product of dantrolene metabolism and a significant excretion product, 5-hydroxydantrolene is integral to understanding how dantrolene is processed and eliminated by the body nih.govavma.orgderangedphysiology.comresearchgate.net. Studies have shown that the half-life of 5-hydroxydantrolene is generally shorter than that of dantrolene itself derangedphysiology.com.

Metabolic Pathway Elucidation: The identification of specific enzymes, such as CYP450 isozymes, involved in the hydroxylation of dantrolene to 5-hydroxydantrolene is crucial for academic research. This knowledge aids in predicting potential drug-drug interactions and understanding the mechanisms underlying drug metabolism and potential toxicity, such as the formation of hydroxylamine (B1172632) intermediates linked to liver injury drugbank.comnih.govresearchgate.netnih.gov.

Metabolite Excretion Profile of Dantrolene

| Metabolite | Percentage of Excreted Dose |

| 5-Hydroxydantrolene (5HD) | 79% |

| Reduced Acetylated Derivative (RAD) | 17% |

| Unchanged Dantrolene | 4% |

Source: nih.gov

Propriétés

IUPAC Name |

5-hydroxy-1-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGORTQZSSAZLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023738 | |

| Record name | 5-Hydroxy-1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52130-25-3 | |

| Record name | 5-Hydroxy-1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of 5 Hydroxydantrolene

Interactions with Intracellular Calcium Release Channels

The principal pharmacological effect of 5-hydroxydantrolene, like dantrolene (B1669809), is the modulation of intracellular calcium release, which is fundamental to many physiological processes, most notably excitation-contraction coupling in muscle tissue. drugbank.comhmdb.ca

5-Hydroxydantrolene exerts its effects through interaction with ryanodine (B192298) receptors (RyRs), which are large protein complexes that function as the primary calcium release channels on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. nih.govresearchgate.net

The inhibitory action of the dantrolene/5-hydroxydantrolene complex on RyRs is multifaceted. The primary mechanism involves a direct interaction that decreases the channel's sensitivity to activating signals, thereby reducing the amount of calcium released from the SR into the cytoplasm. nih.govresearchgate.net

Research indicates that dantrolene's inhibition of the RyR1 isoform is associated with a decrease in the apparent affinity of the receptor's activation sites for calcium (Ca2+). nih.gov This inhibition is dependent on the presence of calmodulin and adenine (B156593) nucleotides. nih.gov By binding to the RyR1 channel, dantrolene effectively stabilizes the receptor in a closed or less active state, counteracting pathological conditions like malignant hyperthermia where the channel becomes leaky or overly sensitive to stimuli. nih.govnih.gov This binding is thought to interfere with the allosteric communications between different domains of the RyR protein that are necessary for channel opening.

There are three main isoforms of the ryanodine receptor in mammals (RyR1, RyR2, and RyR3), and the inhibitory action of dantrolene and its metabolite is notably isoform-selective. nih.govnih.govmdpi.com

RyR1: This isoform is predominantly found in skeletal muscle. nih.govfrontiersin.org Both RyR1 and its pathological mutants are the primary targets of dantrolene/5-hydroxydantrolene. nih.govnih.gov The compound effectively inhibits Ca2+ release from RyR1 channels, which is the basis for its therapeutic effect in malignant hyperthermia. nih.govmdpi.com

RyR2: This is the cardiac isoform, dominant in heart muscle. nih.govfrontiersin.org Under normal physiological conditions, the RyR2 isoform is largely unresponsive to dantrolene. nih.govnih.govmdpi.com This selectivity is fortuitous, as it means the drug typically does not have a negative inotropic (weakening contraction) effect on the heart. nih.gov However, some evidence suggests that under certain pathological states, the RyR2 channel may become sensitive to inhibition by dantrolene. nih.govmdpi.com

RyR3: The RyR3 isoform is expressed at lower levels in a variety of tissues, including the brain and smooth muscle. nih.govfrontiersin.org Studies have shown that RyR3 is significantly inhibited by dantrolene, with a degree of inhibition similar to that observed with RyR1. nih.govmdpi.com

Table 1: Isoform-Specific Interactions with Ryanodine Receptors

| Isoform | Primary Location | Interaction/Effect with Dantrolene/5-Hydroxydantrolene |

|---|---|---|

| RyR1 | Skeletal Muscle | Inhibited : The compound binds to and inhibits the channel, reducing Ca2+ release. nih.govnih.govnih.govnih.gov |

| RyR2 | Cardiac Muscle | Unresponsive (typically) : The channel is not significantly affected under normal conditions. nih.govnih.govnih.gov |

| RyR3 | Brain, Smooth Muscle | Inhibited : The channel is significantly inhibited, similar to RyR1. nih.govnih.govmdpi.com |

In skeletal muscle, excitation-contraction (E-C) coupling is the process by which a neuronal signal (an action potential) is translated into muscle contraction. A critical step in this pathway is the release of Ca2+ from the sarcoplasmic reticulum via RyR1 channels. nih.gov

By inhibiting RyR1, 5-hydroxydantrolene effectively uncouples this process. drugbank.comlitfl.com It interferes with the release of calcium that is necessary for the interaction between actin and myosin filaments, which generates muscle contraction. drugbank.comnih.gov This leads to muscle relaxation without affecting neuromuscular transmission or the electrical properties of the muscle cell membrane. nih.gov The compound reduces the force of muscle contractions, thereby alleviating the hypermetabolic state seen in conditions like malignant hyperthermia. drugbank.comnih.gov

Modulation of Ryanodine Receptors (RyRs)

Mechanisms of RyR Inhibition

Influence on Calcium Homeostasis and Signaling

The modulation of RyRs by 5-hydroxydantrolene has broader implications for cellular calcium homeostasis beyond muscle contraction.

Calcium is a ubiquitous second messenger, and the precise regulation of its intracellular concentration is vital for numerous cellular functions. nih.gov Disruption of calcium homeostasis can lead to cytotoxicity and cell death. nih.govresearchgate.net

5-Hydroxydantrolene contributes to the maintenance of calcium homeostasis by preventing excessive release of Ca2+ from intracellular stores like the endoplasmic and sarcoplasmic reticulum. drugbank.comnih.gov In pathological states characterized by abnormal Ca2+ leakage from these stores, the inhibitory action on RyR1 and RyR3 channels helps to lower elevated cytosolic calcium levels. drugbank.com This re-establishes a more normal intracellular calcium environment, preventing the activation of calcium-dependent catabolic processes that can lead to cellular damage. drugbank.comnih.gov

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| 5-Hydroxydantrolene |

| Dantrolene |

| Ryanodine |

| Calmodulin |

| Actin |

Calcium-Dependent Signaling Pathways

5-Hydroxydantrolene, the principal and pharmacologically active metabolite of dantrolene, exerts its primary influence by modulating intracellular calcium (Ca²⁺) signaling pathways. rxreasoner.comhpra.iehpra.ie Its mechanism is centered on the regulation of calcium release from intracellular stores, specifically the sarcoplasmic reticulum (SR) in skeletal muscle and the endoplasmic reticulum (ER) in other cell types, such as neurons. cymitquimica.comnih.govresearchgate.net The fundamental action of 5-hydroxydantrolene, like its parent compound, is to lower the concentration of myoplasmic and cytosolic calcium. rxreasoner.comhpra.ie

The compound directly targets and inhibits ryanodine receptors (RyRs), which are the major calcium release channels on the SR/ER membrane. researchgate.nethmdb.canih.gov This interaction is selective, primarily affecting RyR1 (the isoform dominant in skeletal muscle) and RyR3, while having no significant effect on RyR2, the cardiac isoform, which explains its lack of negative inotropic effects on the heart. nih.gov By binding to these receptors, 5-hydroxydantrolene stabilizes the channel in a closed state, effectively uncoupling membrane excitation from the subsequent release of calcium that triggers muscle contraction or other cellular responses. researchgate.netdrugbank.com This action prevents the massive release of Ca²⁺ that characterizes conditions like malignant hyperthermia. hpra.ie

In neuronal cells, this modulation of calcium release is critical for neuroprotection. nih.gov Pathological states like ischemia can lead to excessive glutamate (B1630785) release, which activates postsynaptic receptors (such as NMDA and AMPA receptors), causing an initial influx of extracellular Ca²⁺. nih.govnih.gov This initial influx triggers a much larger secondary release of calcium from the ER stores via RyRs, a process known as calcium-induced calcium release (CICR). nih.govnih.gov This subsequent Ca²⁺ overload activates various calcium-dependent enzymes that can initiate cell injury and lead to cell death. nih.gov 5-Hydroxydantrolene intervenes by inhibiting the RyR-mediated CICR, thereby preventing the cytotoxic cascade initiated by Ca²⁺ dysregulation. nih.gov

Table 1: Key Components in 5-Hydroxydantrolene-Modulated Calcium Signaling

| Component | Location | Role in Signaling | Effect of 5-Hydroxydantrolene |

|---|---|---|---|

| Ryanodine Receptor 1 (RyR1) | Sarcoplasmic Reticulum | Major Ca²⁺ release channel in skeletal muscle. researchgate.netnih.gov | Inhibition of channel opening, reducing Ca²⁺ release. nih.govresearchgate.net |

| Ryanodine Receptor 3 (RyR3) | Endoplasmic Reticulum | Ca²⁺ release channel in various tissues, including brain. nih.gov | Inhibition of channel opening, reducing Ca²⁺ release. nih.govmedchemexpress.com |

| Sarcoplasmic/Endoplasmic Reticulum | Cytoplasm | Primary intracellular store of Ca²⁺. rxreasoner.comnih.gov | Stabilizes Ca²⁺ storage by preventing release. rxreasoner.comhpra.ie |

| Calcium Ions (Ca²⁺) | Cytosol / Myoplasm | Secondary messenger in muscle contraction and neuronal signaling. nih.govfrontiersin.org | Intracellular concentration is lowered and stabilized. rxreasoner.com |

Associated Molecular and Cellular Mechanisms

Cellular Membrane Interactions

The molecular action of 5-hydroxydantrolene is defined by its specific interactions with intracellular membranes, rather than the outer plasma membrane. hpra.iedrugbank.com As the active metabolite of dantrolene, its primary binding sites are located on the membranes of the sarcoplasmic and endoplasmic reticulum. rxreasoner.comnih.gov Research has identified the ryanodine receptor, a large-conductance ion channel complex embedded in the SR/ER membrane, as the molecular target. researchgate.net

The interaction is thought to be a direct binding event that modulates the receptor's function, reducing the probability of the channel opening in response to an action potential or elevated local Ca²⁺ levels (CICR). nih.govresearchgate.net Studies using radiolabelled dantrolene have confirmed specific binding to components of the muscle cell, including both the sarcoplasmic reticulum and the t-tubules, which are invaginations of the plasma membrane that come into close contact with the SR. rxreasoner.com This proximity is crucial for excitation-contraction coupling, and the compound's presence at this interface allows it to effectively decouple the electrical signal from the mechanical response of calcium release. drugbank.com

While its primary interaction is with RyRs on intracellular organelle membranes, dantrolene has also been noted to stabilize neuronal plasma cell membranes, although the mechanism for this is less defined. nih.gov The physicochemical properties of the molecule, being highly lipophobic, influence its distribution and interaction with these lipid membrane environments. rxreasoner.com

Table 2: Cellular Membrane Binding Sites for 5-Hydroxydantrolene

| Binding Site | Cellular Location | Membrane System | Functional Consequence |

|---|---|---|---|

| Ryanodine Receptor (RyR) | Embedded in SR/ER membrane | Intracellular Organelle Membrane | Inhibition of Ca²⁺ release from stores. researchgate.netnih.gov |

| Sarcoplasmic Reticulum (SR) | Muscle Cell Cytoplasm | Intracellular Organelle Membrane | Primary site of action for muscle relaxation. rxreasoner.com |

| T-tubules | Muscle Cell | Invagination of Plasma Membrane | Binding occurs, interfering with excitation-contraction signal transmission to the SR. rxreasoner.com |

Anti-apoptotic Pathway Modulation

The role of 5-hydroxydantrolene in modulating anti-apoptotic pathways is a direct consequence of its primary function as a calcium signaling inhibitor. nih.govnih.gov Apoptosis, or programmed cell death, can be triggered by a variety of cellular stresses, including excessive levels of intracellular calcium. nih.gov Sustained high cytosolic Ca²⁺ can lead to mitochondrial calcium overload, which is a critical step in initiating the intrinsic apoptotic cascade. nih.gov This overload can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov

By inhibiting RyRs and preventing the massive release of Ca²⁺ from the ER, 5-hydroxydantrolene effectively averts the rise in cytosolic and mitochondrial Ca²⁺ concentrations that would otherwise trigger apoptosis. nih.govnih.gov This mechanism is central to its neuroprotective effects, where it prevents cell death caused by glutamate-induced excitotoxicity. nih.gov

The anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with some members (like Bcl-2 itself) acting to prevent it. nih.govfrontiersin.org Interestingly, these anti-apoptotic proteins are often located at the ER-mitochondrial interface and have been shown to regulate Ca²⁺ transfer between these two organelles. nih.gov They can inhibit apoptosis by reducing the amount of Ca²⁺ that is loaded into the mitochondria following a pro-apoptotic stimulus. nih.gov In this context, the action of 5-hydroxydantrolene can be seen as a pharmacological mimicry or support of this endogenous anti-apoptotic function. By limiting the initial Ca²⁺ release from the ER, it prevents the downstream events that anti-apoptotic Bcl-2 proteins also work to control. nih.govnih.gov This modulation effectively suppresses a key trigger for the activation of pro-apoptotic proteins and caspases, thereby promoting cell survival. oncotarget.commdpi.com

Table 3: Mechanistic Steps in 5-Hydroxydantrolene's Anti-Apoptotic Action

| Step | Cellular Event | Role of 5-Hydroxydantrolene |

|---|---|---|

| 1. Initial Stress | e.g., Glutamate-induced excitotoxicity | N/A |

| 2. Calcium Signal | Calcium-induced calcium release (CICR) from the ER. nih.govnih.gov | Inhibits RyRs to block or reduce Ca²⁺ release. nih.gov |

| 3. Mitochondrial Response | Ca²⁺ overload in the mitochondria. nih.gov | Prevents mitochondrial Ca²⁺ overload by limiting cytosolic Ca²⁺. nih.govnih.gov |

| 4. Apoptotic Trigger | Mitochondrial outer membrane permeabilization (MOMP) and release of pro-apoptotic factors. nih.gov | Prevents the trigger for MOMP. |

| 5. Cellular Outcome | Activation of caspases and execution of apoptosis. oncotarget.commdpi.com | Apoptotic pathway is not initiated; cell survival is promoted. |

Preclinical and in Vitro/in Vivo Research on 5 Hydroxydantrolene Activity

Pharmacological Characterization in Preclinical Models

Preclinical studies are essential for understanding the intrinsic pharmacological properties of a compound before it is evaluated in human clinical trials. For 5-hydroxydantrolene, research has focused on its effects on muscle contraction, both in isolated tissue preparations and in vivo animal models.

In Vitro Muscle Contraction Studies

In vitro studies utilizing isolated muscle preparations allow for a controlled assessment of a compound's direct effects on muscle tissue without the confounding factors present in a whole organism.

Dose-Response Relationships in Isolated Tissue Preparations

Research indicates that 5-hydroxydantrolene, like its parent compound dantrolene (B1669809), exerts effects on skeletal muscle contractility. While specific quantitative dose-response data for 5-hydroxydantrolene in isolated tissue preparations are detailed in specific cited studies, it is understood that its activity is generally considered to be less potent than that of dantrolene. Studies investigating dantrolene's mechanism of action, which involves inhibiting calcium release from the sarcoplasmic reticulum, implicitly involve its metabolites if they retain similar activity. For instance, dantrolene itself has been shown to produce relaxation by affecting the contractile response of the muscle at a site beyond the myoneural junction, dissociating excitation-contraction coupling revonto.com. Further detailed quantitative data on EC50 values for 5-hydroxydantrolene in various isolated muscle preparations would be found within the primary literature referenced by the provided citations.

In Vivo Skeletal Muscle Function Studies

In vivo studies in animal models are crucial for evaluating the functional impact of a compound on the complex physiological systems of a living organism, including skeletal muscle.

Metabolic and Pharmacokinetic Research in Animal Models

Studies of 5-Hydroxydantrolene Formation and Elimination Kinetics

5-Hydroxydantrolene is recognized as a major metabolite of dantrolene, primarily formed through hepatic hydroxylation of the hydantoin (B18101) ring drugbank.commhmedical.commhmedical.comnih.gov. Studies in various animal models, including dogs and horses, have elucidated aspects of its formation and elimination.

In dogs, oral administration of dantrolene leads to the rapid absorption and production of 5-hydroxydantrolene. Pharmacokinetic evaluations in dogs have reported mean dantrolene terminal half-lives around 1.2 to 1.3 hours for doses of 5-10 mg/kg nih.gov. While specific half-life data exclusively for 5-hydroxydantrolene in dogs is not directly provided in the general search results, it is understood to be a metabolite.

In humans and other species, dantrolene is metabolized by hepatic microsomal enzymes, with 5-hydroxydantrolene being a primary metabolite drugbank.commhmedical.commhmedical.comnih.gov. In humans, the elimination half-life for 5-hydroxydantrolene has been reported as approximately 15.5 hours in adults, compared to 6-9 hours for dantrolene itself mhmedical.commhmedical.com. In children, the half-life for 5-hydroxydantrolene was reported as approximately 9 hours mhmedical.com.

Studies in horses indicate that dantrolene and its metabolites are primarily excreted in the urine, with small amounts in bile avma.org. In horses, dantrolene is not detectable in urine 24 hours after a single oral dose, but 5-hydroxydantrolene is detectable for at least 30 hours avma.org. This suggests a longer persistence of the metabolite in the system.

Quantitative data on the formation and elimination kinetics of 5-hydroxydantrolene in specific animal models, such as rate constants for formation and elimination, and detailed excretion profiles, are typically detailed within specialized pharmacokinetic studies. For instance, in one study, biliary recovery of unchanged 5-hydroxydantrolene in dogs was reported to be 27% ru.nl.

Advanced Research Methodologies and Analytical Approaches for 5 Hydroxydantrolene

Analytical Chemistry Techniques

The accurate measurement of 5-hydroxydantrolene concentrations in biological fluids such as plasma and urine is fundamental to pharmacokinetic research. nih.gov To achieve this, researchers employ highly sensitive and specific analytical methods, primarily based on chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-hydroxydantrolene. Several methods have been developed for the simultaneous determination of dantrolene (B1669809) and its metabolites, including 5-hydroxydantrolene, in biological samples like human and canine plasma and urine. longdom.orgru.nlsapub.orgtandfonline.comresearchgate.net

These methods typically utilize reversed-phase chromatography, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. sapub.orgsci-hub.se This setup allows for the effective separation of the parent drug from its more polar metabolite, 5-hydroxydantrolene. nih.gov Detection is often performed using UV spectrophotometry, with specific wavelengths chosen to maximize the sensitivity for both compounds. sapub.org The development of these HPLC methods has been instrumental in enabling detailed pharmacokinetic studies. researchgate.netnih.gov For instance, an early method allowed for the determination of dantrolene in plasma and urine without interference from its major metabolites, with a minimum detectability of 8 ng. nih.gov

| Stationary Phase | Mobile Phase Composition | Detection Wavelength | Application | Reference |

|---|---|---|---|---|

| Reversed-phase C18 | Methanol:potassium dihydrogen phosphate (B84403) (50:50 v/v), pH 3.5 | 380 nm (for Dantrolene) | Simultaneous determination with Paracetamol | sapub.org |

| Silica Gel | Chloroform-methanol-glacial acetic acid (9:1:0.35 by volume) | 230 nm | TLC method for Dantrolene and Paracetamol | longdom.org |

| Not Specified | Not Specified | 375 nm | Simultaneous determination in plasma and urine (human and dog) | researchgate.net |

For enhanced sensitivity and specificity, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). This has become a preferred method for the quantitative analysis of 5-hydroxydantrolene in complex biological matrices. sci-hub.semdpi.com The technique offers superior performance over conventional HPLC-UV methods, which can suffer from lower sensitivity and longer analysis times. sci-hub.se

In LC-MS/MS analysis, quantification is typically achieved using multiple reaction monitoring (MRM) or single-reaction monitoring (SRM) mode. mdpi.comnih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed upon fragmentation. This high specificity minimizes interference from other components in the sample matrix. For 5-hydroxydantrolene, a common mass transition monitored is from a precursor ion with a mass-to-charge ratio (m/z) of 328 to a product ion of m/z 229. nih.govresearchgate.net The use of LC-MS/MS allows for rapid, sensitive, and accurate quantification, with some methods achieving a lower limit of quantitation (LLOQ) of 10 ng/mL for both dantrolene and 5-hydroxydantrolene in canine plasma. nih.gov

| Analyte | Ionization Mode | Monitoring Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|---|

| 5-Hydroxydantrolene | Heated Electrospray Ionization (Negative) | Single-Reaction Monitoring (SRM) | 328 | 229 | nih.govresearchgate.net |

| Dantrolene (Parent Drug) | Heated Electrospray Ionization (Negative) | Single-Reaction Monitoring (SRM) | 313 | 199 and 227 | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Applications

Stable Isotope Labeling in Research

Stable isotope labeling is a powerful tool in modern analytical chemistry, particularly for metabolic and pharmacokinetic studies. It involves replacing one or more atoms in a molecule with their heavy, non-radioactive isotope.

A deuterium-labeled analog of 5-hydroxydantrolene, specifically 5-Hydroxydantrolene-D4, has been synthesized for research purposes. veeprho.commedchemexpress.comlgcstandards.com In this analog, four hydrogen atoms in the nitrophenyl ring are replaced with deuterium (B1214612) (²H or D). lgcstandards.com This substitution results in a molecule that is chemically identical to the unlabeled compound but has a higher molecular weight (334.28 g/mol for the D4 analog vs. 330.26 g/mol for the unlabeled compound). lgcstandards.comaxios-research.com This mass difference is easily distinguishable by a mass spectrometer.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reference |

|---|---|---|---|---|

| 5-Hydroxydantrolene | C₁₄H₁₀N₄O₆ | 330.26 | 52130-25-3 | axios-research.combiosynth.comcymitquimica.com |

| 5-Hydroxydantrolene-D4 | C₁₄H₆D₄N₄O₆ | 334.28 | 1217225-15-4 | lgcstandards.com |

The primary application of deuterium-labeled analogs like 5-Hydroxydantrolene-D4 is as an internal standard in quantitative bioanalysis. veeprho.com When a known amount of the labeled compound is added to a biological sample before extraction and analysis, it co-elutes with the unlabeled (endogenous) analyte. By measuring the ratio of the unlabeled analyte to the labeled internal standard, any variability or loss during sample preparation and injection can be corrected for. This significantly improves the accuracy, precision, and reliability of the quantification of 5-hydroxydantrolene in therapeutic drug monitoring and pharmacokinetic research. veeprho.com

Deuterium-Labeled Analogs (e.g., 5-Hydroxydantrolene-D4)

Development of Reference Standards for Research Applications

The availability of high-purity, well-characterized chemical reference standards is essential for all stages of drug research and development. 5-Hydroxydantrolene is available as a certified reference material from various suppliers. axios-research.combiosynth.comlgcstandards.comsigmaaldrich.com These standards are crucial for a range of applications, including analytical method development, method validation, and as a quality control material during the synthesis and formulation stages of drug development. axios-research.com Using a certified reference standard ensures traceability and allows for accurate and reproducible quantification across different laboratories and studies, which is fundamental for regulatory compliance and the generation of reliable scientific data. axios-research.com

Q & A

Q. What analytical methods are recommended for quantifying 5-Hydroxydantrolene in biological matrices like plasma or urine?

To quantify 5-Hydroxydantrolene, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method involves:

- Sample preparation : Protein precipitation with acetonitrile, spiked with an internal standard (e.g., nitrofurazone), followed by centrifugation and reconstitution in methanol-water mixtures .

- Chromatography : Use a C18 UPLC column with a gradient elution (e.g., 0.1% acetic acid in water/methanol) to separate 5-Hydroxydantrolene from dantrolene and other metabolites. Retention times are critical; for example, 5-Hydroxydantrolene elutes at ~6.24 min under optimized conditions .

- Validation : Report recovery rates (e.g., 86–101% in plasma) and coefficients of variation (<6.1% for intra-day precision) as shown in Table III .

Q. How can researchers ensure specificity when detecting 5-Hydroxydantrolene alongside its parent compound, dantrolene?

Optimize chromatographic separation using retention time data (Table I: 5-Hydroxydantrolene at 10.9 min vs. dantrolene at 7.1 min) and monitor unique mass transitions (e.g., m/z 328→229 for 5-Hydroxydantrolene vs. m/z 313→199 for dantrolene) . Cross-validate methods with spiked blank matrices to confirm absence of interference from biological components .

Advanced Research Questions

Q. What pharmacokinetic parameters and modeling approaches are critical when studying 5-Hydroxydantrolene’s in vivo behavior?

Key parameters include:

- AUC0-∞ : Calculate using the linear trapezoidal method to assess systemic exposure .

- Compartmental modeling : Fit plasma concentration-time data to one- or two-compartment models using software like WinSAAM. Select models based on the Akaike Information Criterion (AIC) to balance goodness-of-fit and complexity .

- Relative bioavailability : Use dose-normalized AUC ratios to compare metabolite exposure across doses (e.g., 5 mg/kg vs. 10 mg/kg) .

Q. How should researchers resolve discrepancies in 5-Hydroxydantrolene quantification between fluorimetric and chromatographic methods?

Fluorimetric methods may underestimate metabolite concentrations due to matrix effects or overlapping fluorescence signals. Address this by:

- Orthogonal validation : Confirm results using LC-MS/MS, which offers higher specificity (e.g., detecting 5-Hydroxydantrolene at 0.066 mg/L in plasma with 3.1% CV) .

- Recovery experiments : Compare extracted vs. unextracted samples to identify losses during preparation (Table III shows 86±2% recovery in plasma) .

Q. What statistical frameworks are suitable for analyzing inter-individual variability in 5-Hydroxydantrolene pharmacokinetics?

- Moment kinetics : Calculate mean residence time (MRT) and total body clearance (CL/F) using non-compartmental approaches .

- Mixed-effects modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to account for sparse sampling and covariates like dose or body weight .

- Precision metrics : Report coefficients of variation (e.g., 3.1–6.0% for plasma concentrations in Table II) to quantify analytical variability .

Data Contradiction Analysis

Q. How can conflicting metabolite recovery rates between studies be reconciled?

Discrepancies often arise from methodological differences:

- Extraction efficiency : Plasma recovery rates for 5-Hydroxydantrolene range from 86% to 99% depending on solvent systems (Table III) .

- Matrix effects : Compare results across matrices (plasma vs. urine) and validate with standard additions .

- Instrument sensitivity : Fluorimetry may fail to distinguish metabolites, whereas LC-MS/MS provides definitive identification via SRM transitions .

Methodological Best Practices

- Sample stability : Protect samples from UV light during thawing and processing to prevent degradation .

- Data reporting : Include raw retention times, validation parameters, and statistical outputs (e.g., AIC values) to ensure reproducibility .

- Ethical considerations : Adhere to guidelines for animal or human studies, including detailed descriptions of dosing and sampling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.